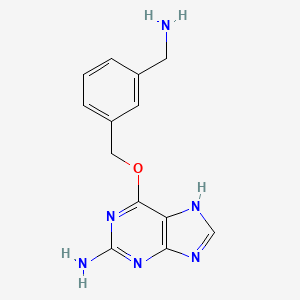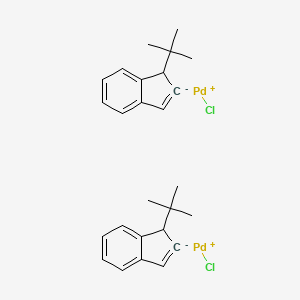
Chloro(1-t-butylindenyl)palladium(II) dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(1-t-butylindenyl)palladium(II) dimer: is a palladium-based compound with the molecular formula C26H30Cl2Pd2. It is known for its application as a precatalyst in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by its brown powder form and has a melting point of 166°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(1-t-butylindenyl)palladium(II) dimer typically involves the reaction of 1-t-butylindenyl with palladium chloride. The reaction is carried out under controlled conditions to ensure the formation of the dimeric structure. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and research purposes. Companies like Alfa Chemistry and Aladdin Scientific offer this compound for research use .
化学反应分析
Types of Reactions: Chloro(1-t-butylindenyl)palladium(II) dimer primarily undergoes substitution reactions, particularly in the formation of monomeric chloro(1-t-butylindenyl)palladium complexes. These complexes are then used as precatalysts in cross-coupling reactions .
Common Reagents and Conditions: The compound is often used with various ligands to enhance its catalytic activity. Common reagents include phosphine ligands and bases such as potassium carbonate. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products: The major products formed from these reactions are typically organic compounds that have undergone coupling, such as biaryls and other complex organic molecules. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Chemistry: In chemistry, Chloro(1-t-butylindenyl)palladium(II) dimer is extensively used as a precatalyst in cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing complex organic molecules makes it indirectly valuable. The products of these reactions can be used in drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of advanced materials and fine chemicals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in manufacturing processes .
作用机制
The mechanism of action of Chloro(1-t-butylindenyl)palladium(II) dimer involves the formation of active palladium species that participate in catalytic cycles. The compound acts as a source of palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for forming new carbon-carbon bonds .
相似化合物的比较
- Chloro(1-phenylindenyl)palladium(II) dimer
- Chloro(1-methylindenyl)palladium(II) dimer
- Chloro(1-cyclohexylindenyl)palladium(II) dimer
Uniqueness: Chloro(1-t-butylindenyl)palladium(II) dimer is unique due to the presence of the t-butyl group, which provides steric hindrance and enhances the stability of the compound. This stability is beneficial in catalytic applications, as it allows for more controlled and selective reactions compared to similar compounds .
属性
分子式 |
C26H30Cl2Pd2 |
|---|---|
分子量 |
626.3 g/mol |
IUPAC 名称 |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI 键 |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


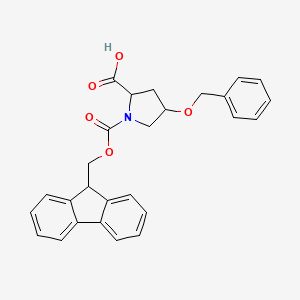
![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
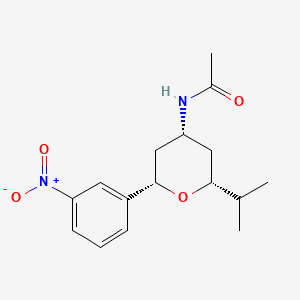
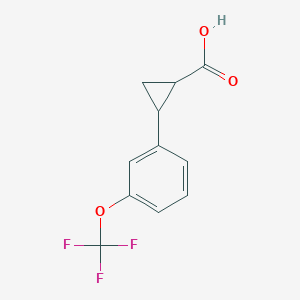
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
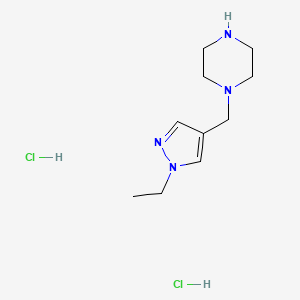
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
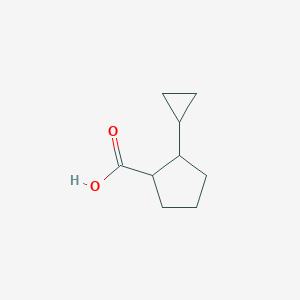
![(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15127369.png)
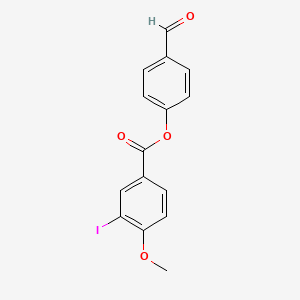


![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
